Ruthenium, tris(nitrato-kappaO)nitrosyl-
Overview
Description
Synthesis Analysis
The synthesis of new types of mono- and polynuclear ruthenium nitrosyl complexes is driving progress in the field of NO generation for a variety of applications . The most common synthetic routes to ruthenium nitrosyl complexes include the use of specific starting materials, which already contain the ruthenium nitrosyl moiety, via a variety of substitution reactions .Molecular Structure Analysis
The molecular structure of Ruthenium, tris(nitrato-kappaO)nitrosyl- is represented by the linear formula: Ru (NO) (NO3)x(OH)y, x+y=3 . The molecular weight is 318.10 .Chemical Reactions Analysis
Ruthenium nitrosyl complexes have unique chemical behaviors, making them subjects of interest in inorganic chemistry studies . Light-induced Ru-NO bond dissociation in solution may involve transient linkage isomers MS1 (Ru-ON) and MS2 (Ru-η 2 -NO), which can be detected spectroscopically and analyzed computationally .Physical And Chemical Properties Analysis
Ruthenium, tris(nitrato-kappaO)nitrosyl- is a liquid with a density of 1.07 g/mL at 25 °C . It has a composition of Ru, 1.5% (typical) and is used as a catalyst core: ruthenium .Scientific Research Applications
Chemical Properties and Reactivity Ruthenium complexes, including tris(nitrato-kappaO)nitrosyl-, exhibit unique chemical behaviors, making them subjects of interest in inorganic chemistry studies. The synthesis and reactivity of these complexes have been explored to understand their structural properties and potential applications in catalysis and material science. For instance, Fletcher et al. (1955) discussed the synthesis and properties of various nitrato and nitro complexes of nitrosylruthenium, highlighting their potential in forming polynuclear species and their hydrolysis behavior Fletcher et al., 1955.
Applications in Nuclear Science A significant application area for Ruthenium, tris(nitrato-kappaO)nitrosyl-, is in nuclear science, particularly concerning the reprocessing of nuclear fuels. Sasahira and Kawamura (1988) investigated the formation rate and gas-liquid equilibrium of ruthenium tetroxide from nitrosyl ruthenium trinitrate, which is crucial for understanding the behavior of ruthenium in nuclear fuel reprocessing plants Sasahira & Kawamura, 1988.
Biomedical Research In the biomedical field, ruthenium complexes have been studied for their ability to interact with biological molecules and potential therapeutic applications. Caramori et al. (2012) investigated the nature of Ru-NO bonds in ruthenium tetraazamacrocycle nitrosyl complexes, providing insights into designing new ruthenium nitrosyl complexes with potential biological applications Caramori et al., 2012.
Environmental Chemistry Ruthenium complexes also play a role in environmental chemistry, particularly in the study of aquatic pollution and the behavior of ruthenium in water. Bhagat and Gloyna (1967) focused on evaluating the transport of nitrosyl ruthenium in aquatic environments, which is essential for understanding the environmental impact of ruthenium, especially from nuclear waste Bhagat & Gloyna, 1967.
Mechanism of Action
Target of Action
The primary targets of Ruthenium, tris(nitrato-kappaO)nitrosyl- are various biological systems where nitric oxide (NO) plays a crucial role . This compound, also known as azanylidyneoxidanium;ruthenium(2+);trinitrate, is a ruthenium-nitrosyl complex that releases NO, a molecule involved in numerous physiological processes .
Mode of Action
Ruthenium, tris(nitrato-kappaO)nitrosyl-: interacts with its targets through the release of NO. This release can be triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers . The released NO then interacts with various biological targets, exerting its effects .
Pharmacokinetics
The pharmacokinetics of Ruthenium, tris(nitrato-kappaO)nitrosyl- Its ability to release no both in the solid state and in solution suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of Ruthenium, tris(nitrato-kappaO)nitrosyl- 's action are largely due to the activities of NO. These include vasodilation, neurotransmission, antioxidant activity, and immune responses . Additionally, the compound has potential applications as an anticancer drug .
Action Environment
The action, efficacy, and stability of Ruthenium, tris(nitrato-kappaO)nitrosyl- can be influenced by environmental factors. For instance, light can trigger the release of NO from the compound . Furthermore, the compound’s reactivity towards amino acids, important biological ligands in the blood serum and in the cytosol, has been investigated .
Future Directions
properties
IUPAC Name |
azanylidyneoxidanium;ruthenium(2+);trinitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q3*-1;+1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSOOWIGVAKGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N4O10Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956040 | |
Record name | Nitrilooxidanium ruthenium(2+) nitrate (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium, tris(nitrato-kappaO)nitrosyl- | |
CAS RN |
34513-98-9 | |
Record name | Ruthenium nitrosyl nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34513-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ruthenium, tris(nitrato-kappaO)nitrosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034513989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruthenium, tris(nitrato-.kappa.O)nitrosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nitrilooxidanium ruthenium(2+) nitrate (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(nitrato-O)nitrosylruthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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